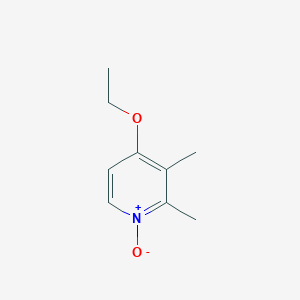

4-ethoxy-2,3-dimethylpyridine N-oxide

説明

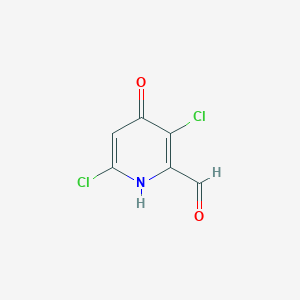

Synthesis Analysis

While there isn’t specific information on the synthesis of 4-ethoxy-2,3-dimethylpyridine N-oxide, pyridine N-oxides can be synthesized through various methods . For instance, one method involves the reaction of 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then adding a sulfuric acid solution of potassium nitrate to the mixed solution .科学的研究の応用

Synthetic Intermediates and Catalysts

The N-O moiety in pyridine N-oxides serves as both a push electron donor and a pull electron acceptor group. This property makes EDPNO an excellent candidate for use as a synthetic intermediate. Researchers have exploited its reactivity in various transformations, including cycloaddition reactions and rearrangements .

Oxidation Reactions

EDPNO can act as an oxidant in chemical reactions. Its unique structure allows it to participate in oxidation processes, making it valuable for organic synthesis. Researchers have employed EDPNO in the preparation of functionalized compounds by selectively oxidizing specific functional groups .

Protecting Groups and Auxiliary Agents

In organic synthesis, protecting groups play a crucial role in controlling reactivity. EDPNO can serve as a protecting group for specific functional moieties. Its stability and ease of removal make it useful in complex synthetic sequences. Additionally, EDPNO acts as an auxiliary agent in various reactions, facilitating specific transformations .

Ligands in Metal Complexes

The coordination chemistry of EDPNO is intriguing. It can form stable complexes with transition metals, acting as a ligand. These metal complexes find applications in catalysis, sensing, and materials science. Researchers explore the unique properties of EDPNO-based metal complexes for their potential in various fields .

Biological Studies

While less explored, EDPNO’s biological properties are of interest. Researchers investigate its interactions with biomolecules, such as proteins and nucleic acids. Understanding these interactions could lead to the development of novel therapeutic agents or diagnostic tools .

Electron-Transfer Processes

The push-pull nature of EDPNO makes it suitable for electron-transfer reactions. Researchers study its behavior in redox processes, including electron transfer across interfaces and in electrochemical cells. These studies contribute to our understanding of charge transport and energy conversion .

Materials Science and Nanotechnology

EDPNO-containing materials exhibit interesting properties. Researchers explore their use in organic electronics, sensors, and molecular devices. By incorporating EDPNO into nanoscale architectures, they aim to enhance performance and functionality .

Photophysical Properties

The absorption and emission properties of EDPNO make it relevant for photophysical studies. Researchers investigate its behavior under different conditions, such as solvent polarity and temperature. These studies contribute to our understanding of excited-state processes and luminescence .

特性

IUPAC Name |

4-ethoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNWFOFDMHWRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=[N+](C=C1)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-2,3-dimethylpyridine N-oxide | |

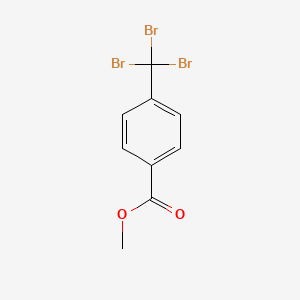

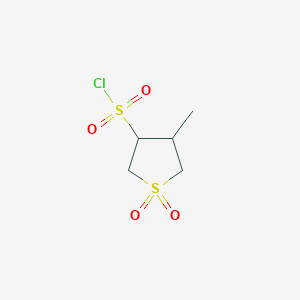

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

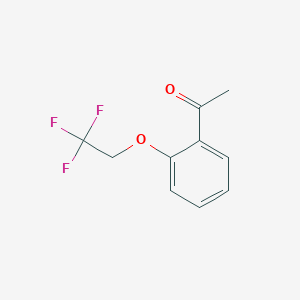

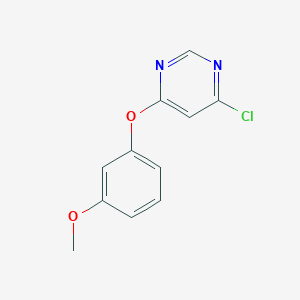

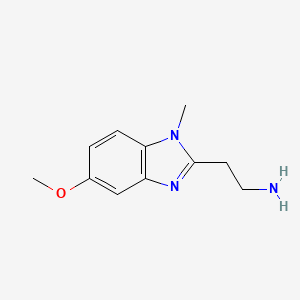

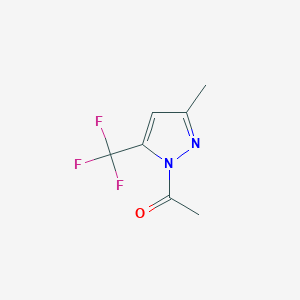

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)

![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)

![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)

![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)

![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)

![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)